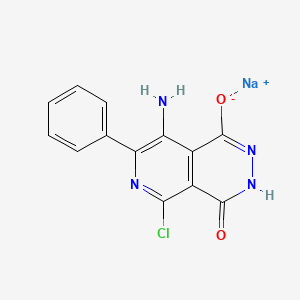
L012钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of L-012 sodium involves complex chemical reactions. It has been studied in the context of electrochemiluminescence-based systems for mammalian cell analysis . The effects of superoxide dismutase (SOD) and deoxygenation/oxygenation on luminescence signal intensity have been investigated .Chemical Reactions Analysis
L-012 sodium is involved in various chemical reactions. For instance, it has been used in the study of cathodic electrochemiluminescence generation by the L012–O2 system at a glassy carbon electrode (GCE). The types of reactive oxygen species (ROS) involved generated during ECL reactions were verified . Another study showed that instead of reacting with superoxide anion (O2−) directly, L-012 is converted via a one-electron oxidation (catalyzed by peroxidase in the presence of H2O2) to the LumH· radical form, which then reacts with oxygen (O2) to yield O2− and L-012 quinone (q-Lum) .Physical And Chemical Properties Analysis
L-012 sodium has the empirical formula C13H8ClN4O2 · Na and a molecular weight of 310.67 g/mol . It is a yellow to orange powder that is soluble in water .科学研究应用
Chemiluminescent Probe
L 012 sodium salt is a new chemiluminescent probe . It is used to detect reactive oxygen species (ROS) and reactive nitrogen species (RONS; ROS & RNS) both in cultures and in animals in vivo . It displays significantly higher chemiluminescence yield and sensitivity than luminol, lucigenin and MCLA .
Detection of Superoxides
L 012 sodium salt is widely used to detect the superoxides (O2•−) derived from NADPH oxidase (Nox) to find Nox inhibitors . This application is particularly useful in the field of biochemistry and molecular biology.
Reactive Oxygen Species (ROS) Detection
In activated EoL-1 cells which generate ROS, treatment with L-012 generates significant chemiluminescence . This suggests that L 012 sodium salt can be used to measure the production of superoxide anion by cells .
Detection of Reactive Nitrogen Species (RNS)
L 012 sodium salt is also used as a probe for active nitrogen . This makes it a valuable tool in studying the role of nitrogen in various biological processes.
In Vivo Imaging
In nonobese diabetic mice and K8 knockout (K8 (-/-)) mice, treatment with dextran sulphate sodium generated an increased L-012 chemiluminescence which detected reactive oxygen and nitrogen species (ROS and RNS) . This suggests that L 012 sodium salt can be used for in vivo imaging of ROS and RNS .
Neutrophil Activity Analysis
In human oral cavity and blood and rat peritoneal cavity, L-012 reacted with ROS generated by activated neutrophils and generated strong chemiluminescence, which was higher than that of MCLA . This indicates that L 012 sodium salt can be used to analyze the activity of neutrophils .
作用机制
Target of Action
L 012 sodium salt, a luminol-based chemiluminescent (CL) probe, is widely used to detect NADPH oxidase (Nox)-derived superoxide (O2 •−) . The primary target of L 012 sodium salt is the superoxide anion (O2 •−) , which is derived from NADPH oxidase (Nox) .
Mode of Action
Instead, it is converted via a one-electron oxidation, catalyzed by peroxidase in the presence of H2O2, to the LumH· radical form . This radical form then reacts with oxygen (O2) to yield O2 •− and L 012 quinone (q-Lum) .
Biochemical Pathways
The O2 •− in turn reacts with the LumH· radical, leading eventually to an endoperoxide that decomposes to emit luminescence . This reaction is part of the broader biochemical pathway involving the generation and detection of reactive oxygen species (ROS).
Pharmacokinetics
It is known that l 012 sodium salt is soluble in water at a concentration of 2 mg/ml , which may influence its bioavailability.
Result of Action
The result of the action of L 012 sodium salt is the generation of a chemiluminescent signal. This signal is used to detect the presence and quantity of reactive oxygen species (ROS), specifically superoxide anions (O2 •−), in biological samples .
Action Environment
The action of L 012 sodium salt can be influenced by various environmental factors. For instance, the presence of peroxidase and H2O2 is necessary for the conversion of L 012 sodium salt to its radical form . Additionally, the compound’s chemiluminescent properties may be affected by the pH and temperature of its environment.
未来方向
L-012 sodium has been used extensively in research, particularly in the detection of reactive oxygen and nitrogen species (ROS and NOS). Future research directions include further exploration of its utility in measuring superoxide from biologically relevant sources and its potential applications in chemiluminescent and bioluminescent imaging technologies .
属性
IUPAC Name |
sodium;8-amino-5-chloro-4-oxo-7-phenyl-3H-pyrido[3,4-d]pyridazin-1-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O2.Na/c14-11-8-7(12(19)17-18-13(8)20)9(15)10(16-11)6-4-2-1-3-5-6;/h1-5H,15H2,(H,17,19)(H,18,20);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEUYSJHQQCEFP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C(=O)NN=C3[O-])C(=N2)Cl)N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN4NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L 012 sodium salt | |
CAS RN |
143556-24-5 |
Source


|
| Record name | Pyrido[3,4-d]pyridazin-1,4-dion, 8-Amino-5-chlor-2,3-dihydro-7-phenyl-, Natriumsalz | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1H-benzimidazol-2-ylthio)-N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylene]propanohydrazide](/img/structure/B608334.png)
![Ethyl 3-[(E)-2-Amino-1-Cyanoethenyl]-6,7-Dichloro-1-Methyl-1h-Indole-2-Carboxylate](/img/structure/B608335.png)
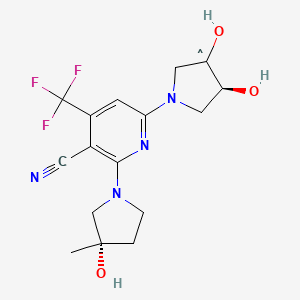
![N~8~-(Cyclopropylmethyl)-N~4~-[2-(Methylsulfanyl)phenyl]-2-(Piperazin-1-Yl)pyrimido[5,4-D]pyrimidine-4,8-Diamine](/img/structure/B608338.png)
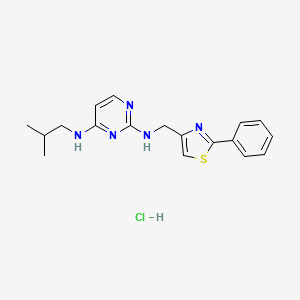
![methyl N-[4-[2-[[4-anilino-5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]ethyl]phenyl]carbamate](/img/structure/B608340.png)
![(3s)-3-(7-Methoxy-1-Methyl-1h-Benzo[d][1,2,3]triazol-5-Yl)-3-(4-Methyl-3-(((R)-4-Methyl-1,1-Dioxido-3,4-Dihydro-2h-Benzo[b][1,4,5]oxathiazepin-2-Yl)methyl)phenyl)propanoic Acid](/img/structure/B608341.png)

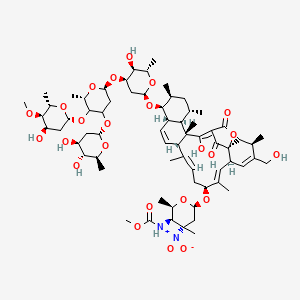

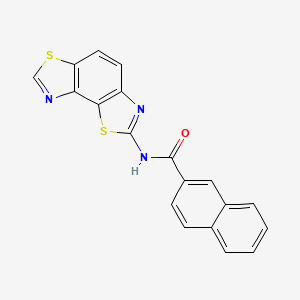

![1-(4-(8-Amino-3-(tert-butyl)imidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B608349.png)